molecular formula C15H14BrN B570254 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1057279-05-6

2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B570254
CAS-Nummer: 1057279-05-6
Molekulargewicht: 288.188
InChI-Schlüssel: NCGNJJRGLWENIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the tetrahydroisoquinoline structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and tetrahydroisoquinoline.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with tetrahydroisoquinoline in the presence of a suitable catalyst, such as zinc chloride, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Catalytic Hydrogenation: This method involves the hydrogenation of 4-bromobenzaldehyde in the presence of a catalyst such as palladium on carbon.

    Microwave-Assisted Synthesis: This technique uses microwave irradiation to accelerate the reaction, resulting in shorter reaction times and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

The compound has shown promise in the treatment of various neurological disorders. Specifically, it acts as a non-peptide antagonist of human orexin receptors, which are implicated in sleep and eating disorders. Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline can be effective in treating conditions such as:

  • Eating Disorders : These include anorexia nervosa and obesity-related metabolic dysfunctions. The antagonistic properties on orexin receptors suggest a mechanism for regulating appetite and food intake .
  • Sleep Disorders : Conditions such as insomnia and narcolepsy may benefit from these compounds due to their ability to modulate sleep-related pathways .

Anticonvulsant Activity

Studies have demonstrated that certain derivatives of 2-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline exhibit anticonvulsant properties. For instance, a specific derivative was found to be comparable in potency to talampanel, a known AMPA receptor antagonist. This suggests potential applications in managing seizure disorders .

Antiviral Properties

Recent investigations have revealed that related compounds exhibit antiviral activity against strains like H5N1 (avian influenza). The structure-activity relationship (SAR) studies highlight that modifications to the tetrahydroisoquinoline scaffold can enhance efficacy against viral pathogens .

Enzyme Inhibition

The compound has been noted for its ability to inhibit various enzymes relevant in cancer biology. For example:

  • Cathepsin B and Calpain-2 : These enzymes are involved in tumor progression and metastasis. Inhibition could lead to reduced cancer cell proliferation .
  • NADPH Quinone Oxidoreductase : This enzyme plays a role in the detoxification of reactive oxygen species; thus, its inhibition can have implications for cancer therapy .

Synthetic Methodologies

The synthesis of this compound has been explored through various chemical pathways. Notably:

  • Suzuki Coupling Reactions : This method has been utilized to introduce aryl groups into the tetrahydroisoquinoline structure efficiently .
  • Pictet-Spengler Reaction : A classical approach for constructing isoquinoline frameworks that remains relevant for synthesizing derivatives with desired biological activities .

Data Table: Summary of Biological Activities

Application AreaActivity TypeReference
NeuropharmacologyOrexin receptor antagonist
AnticonvulsantAMPA receptor modulation
AntiviralH5N1 virus inhibition
Enzyme InhibitionCathepsin B & Calpain-2

Case Study 1: Orexin Receptor Antagonism

A study evaluated the effects of tetrahydroisoquinoline derivatives on orexin receptors in animal models. Results indicated significant reductions in food intake and alterations in sleep patterns, suggesting therapeutic potential for obesity and insomnia.

Case Study 2: Anticonvulsant Efficacy

In a preclinical trial involving DBA/2 mice subjected to audiogenic seizures, a specific derivative demonstrated substantial anticonvulsant activity comparable to existing treatments. Electrophysiological assessments confirmed its role as a noncompetitive AMPA receptor modulator.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
  • 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
  • 2-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic applications and enhancing its potential biological activities compared to its analogs.

Biologische Aktivität

2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on antibacterial, anti-inflammatory, and neuroprotective properties, along with structure-activity relationships (SAR) and case studies.

Chemical Structure and Synthesis

The compound belongs to the tetrahydroisoquinoline family, which has garnered attention for its potential therapeutic effects. The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various substituents to enhance biological activity.

Antibacterial Activity

Research indicates that various tetrahydroisoquinoline derivatives exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : In a study involving derivatives similar to this compound, compounds showed MIC values against Bacillus subtilis ranging from 0.78 to 12.50 µg/mL. The most potent derivatives were comparable to standard antibiotics like penicillin .

Table 1: Antibacterial Activity of Tetrahydroisoquinoline Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
2-(4-Bromophenyl)-THIQBacillus subtilis0.78
Compound APseudomonas aeruginosa12.50
Compound BEscherichia coli12.50

Neuroprotective Activity

Tetrahydroisoquinolines have also been studied for their neuroprotective effects, particularly in models of Alzheimer's disease:

  • Butyrylcholinesterase (BChE) Inhibition : Compounds derived from this scaffold have shown selective inhibition of BChE, with IC50 values as low as 2.68 µM. This inhibition is crucial for increasing acetylcholine levels in the brain and potentially alleviating cognitive decline associated with neurodegenerative diseases .
  • Anti-Aβ Aggregation : In vitro studies demonstrated that certain derivatives inhibited amyloid-beta aggregation in a dose-dependent manner, which is significant for Alzheimer's treatment strategies .

Table 2: Neuroprotective Activity and Inhibition of Aβ Aggregation

CompoundBChE IC50 (µM)Aβ Aggregation Inhibition (%) at 10 µMReference
2-(4-Bromophenyl)-THIQ2.6845.5
Compound C6.944.2

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the tetrahydroisoquinoline ring significantly influence biological activity:

  • Substituent Effects : The introduction of halogen atoms (e.g., bromine) at specific positions enhances antibacterial activity while maintaining low cytotoxicity levels .
  • Optimal Substitution Patterns : Research suggests that para-substitution on the phenyl ring generally yields better activity compared to ortho or meta substitutions .

Case Studies

  • Case Study on Antibacterial Efficacy : A series of synthesized THIQ derivatives were tested against various bacterial strains. The study concluded that modifications leading to increased lipophilicity enhanced membrane penetration and subsequent antibacterial efficacy .
  • Neuroprotection in SH-SY5Y Cells : In a neuroprotective study using SH-SY5Y neuroblastoma cells exposed to Aβ toxicity, compounds derived from tetrahydroisoquinoline showed improved cell viability compared to controls, indicating their potential as therapeutic agents against neurodegeneration .

Eigenschaften

IUPAC Name

2-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN/c16-14-5-7-15(8-6-14)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGNJJRGLWENIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.